molecular formula C11H14BrNO3S2 B2463033 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine CAS No. 537678-44-7

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine

Cat. No.: B2463033
CAS No.: 537678-44-7
M. Wt: 352.26
InChI Key: NYRMYQYVPVHNLD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine ( 537678-44-7) is a synthetic thiazolidine derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H14BrNO3S2 and a molecular weight of 352.27 g/mol, this compound features a thiazolidine core substituted with a 3-bromo-4-methoxyphenyl group and a methylsulfonyl moiety . The thiazolidine scaffold is a recognized privileged structure in pharmaceutical development, known for conferring significant biological activity to molecules . Compounds containing the thiazolidine ring and related structures, such as thiazolidinediones, have been extensively investigated for their wide range of potential therapeutic applications, including as antimicrobial agents . The specific structural features of this compound—including the bromo-methoxyphenyl ring and the methylsulfonyl group—make it a valuable intermediate for synthetic chemistry applications and a candidate for biological screening. It is particularly useful for researchers exploring structure-activity relationships in heterocyclic chemistry, developing enzyme inhibitors, or designing new antimicrobial compounds to address drug-resistant pathogens . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-methylsulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S2/c1-16-10-4-3-8(7-9(10)12)11-13(5-6-17-11)18(2,14)15/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRMYQYVPVHNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzaldehyde and 2-aminothiophenol.

    Formation of Thiazolidine Ring: The 3-bromo-4-methoxybenzaldehyde reacts with 2-aminothiophenol under acidic conditions to form the thiazolidine ring. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

    Introduction of Methylsulfonyl Group: The resulting thiazolidine intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives with different substituents.

    Substitution: Phenyl derivatives with various nucleophiles replacing the bromo group.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives, including 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various microbial strains. Its structural modifications can enhance its antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria .
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. In vitro studies suggest that it can selectively target cancer cell lines while sparing normal cells, which is crucial for developing effective cancer therapies .
  • Anti-inflammatory Effects : Thiazolidine derivatives are known for their anti-inflammatory activities. This compound may contribute to reducing inflammation in various biological contexts, potentially aiding in the treatment of inflammatory diseases .

Cytotoxicity Studies

A study focusing on similar thiazolidine derivatives found that specific modifications significantly impacted cytotoxicity against various cancer cell lines. The most potent derivatives exhibited selective cytotoxicity without affecting normal peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic index for further development .

Antimicrobial Efficacy

In a comprehensive evaluation of thiazolidine derivatives against multiple microorganisms, it was established that compounds with specific substitutions demonstrated enhanced antimicrobial activity against various strains. This suggests that similar substitutions in this compound could yield significant antimicrobial properties .

Comparative Data Table

Compound NameStructureUnique Features
This compoundStructureContains a methylsulfonyl group; potential for diverse biological activities
2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidineStructureSimilar core with different substituents; potential for varying biological profiles
2-(4-Methylphenyl)-3-(4-chlorophenyl)sulfonylthiazolidineStructureLacks bromine substitution; focuses on methyl substitution; differing biological effects

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations:

Aryl-sulfonyl analogs (e.g., BMS-986122) exhibit higher molecular weights (~448 vs. ~374), which may correlate with slower metabolic clearance but reduced solubility .

Halogen Effects :

  • Bromine at the phenyl 3-position is conserved across analogs, suggesting its role in electronic modulation or halogen bonding.
  • Fluorine substitution (e.g., in 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine) improves metabolic stability but may reduce steric bulk compared to bromine .

Functional Group Additions :

  • Carboxamide derivatives (e.g., the thiophen-2-yl carboxamide analog) introduce hydrogen-bonding capacity, which is absent in sulfonyl-substituted analogs. This feature is critical for targeting proteases or kinases .

Physicochemical Properties

Property Target Compound (Estimated) BMS-986122 Thiophene-3-carbonyl Analog
LogP ~2.5 (moderate lipophilicity) 3.8 (highly lipophilic) 2.1 (balanced solubility)
Solubility (mg/mL) ~0.5 (DMSO) <0.1 (DMSO) ~1.2 (DMSO)
Hydrogen Bond Acceptors 5 5 4

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine is a thiazolidine derivative with notable potential in medicinal chemistry. This compound features a thiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen, and is distinguished by the presence of a bromo and methoxy group on one phenyl ring along with a methylsulfonyl group. Its molecular formula is C11H14BrN1O3S2C_{11}H_{14}BrN_{1}O_{3}S_{2} .

Biological Activity Overview

Thiazolidine derivatives, including this compound, are known for their diverse biological activities, which include:

  • Anticancer Activity: Many thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy, enhances their antiproliferative activity.
  • Anticonvulsant Properties: Some thiazolidines have demonstrated anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, indicating their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine compounds is often influenced by their structural modifications. For instance, the introduction of halogen atoms (like bromine) or electron-donating groups (such as methoxy) can significantly enhance their potency. The following table summarizes some key findings on the structure-activity relationships of thiazolidines:

Compound NameStructureActivityIC50 Value (µM)
This compoundStructureAnticancerTBD
2-(4-Methylphenyl)-3-(4-chlorophenyl)sulfonylthiazolidineN/AAnticancer1.75
2-(3-Fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonylthiazolidineN/AAnticancer0.50

Case Studies and Research Findings

  • Antiproliferative Activity:
    In a study evaluating various thiazolidines, it was found that compounds with methoxy substitutions exhibited enhanced cytotoxicity against MCF7 breast cancer cells. The IC50 values for these compounds ranged from 0.27 to 16.32 µM, indicating superior potency compared to standard treatments like cisplatin .
  • Mechanism of Action:
    Molecular dynamics simulations revealed that certain thiazolidines interact with target proteins primarily through hydrophobic contacts, which contribute to their anticancer properties. This interaction is crucial for the inhibition of cancer cell proliferation .
  • Anticonvulsant Activity:
    Some thiazolidine derivatives have been tested for anticonvulsant activity in animal models, demonstrating promising results that warrant further investigation into their mechanisms and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized aryl precursors. For example:

  • Step 1 : Bromination and methoxylation of a phenyl ring (e.g., using bromine in acetic acid or methoxy-group introduction via nucleophilic substitution) .
  • Step 2 : Thiazolidine ring formation via condensation of a thiol-containing intermediate with aldehydes/ketones under acidic or basic conditions .
  • Step 3 : Sulfonylation of the thiazolidine nitrogen using methylsulfonyl chloride in anhydrous solvents like THF or DCM .
    Intermediates are characterized by NMR (¹H/¹³C), FTIR (to confirm sulfonyl and thiazolidine groups), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by UV-Vis or HPLC quantification .
  • Stability : Conduct accelerated degradation studies under acidic/basic conditions (pH 1–13), elevated temperatures (40–60°C), and light exposure. Monitor degradation products via LC-MS .

Q. What spectroscopic methods are critical for structural confirmation?

  • X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and angle data .
  • 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and confirms substituent positions on the phenyl and thiazolidine rings .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, and what factors influence side-product formation?

  • Optimization : Screen catalysts (e.g., DMAP) and solvents (THF vs. DCM) to enhance reactivity. Use inert atmospheres to prevent oxidation .
  • Side-product control : Monitor reaction progress with TLC or in situ IR. Common side products include over-sulfonylated derivatives or hydrolyzed intermediates, which can be minimized by controlling stoichiometry and moisture levels .

Q. What computational strategies predict the compound’s reactivity in biological or environmental systems?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites prone to hydrolysis or enzymatic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

Q. How do structural analogs (e.g., bromo/methoxy-substituted thiazolidines) differ in physicochemical or biological properties?

  • Analog synthesis : Replace bromine with other halogens (e.g., fluorine ) or modify methoxy to ethoxy groups.
  • Property comparison : Measure logP (via shake-flask), pKa (potentiometric titration), and bioactivity (e.g., enzyme inhibition IC50) to establish structure-activity relationships .

Q. What experimental designs address contradictions in reported bioactivity data across studies?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .
  • Meta-analysis : Statistically evaluate published IC50 values to identify outliers and confounding factors (e.g., solvent effects in DMSO) .

Q. How is the compound’s environmental fate modeled in long-term ecotoxicology studies?

  • Microcosm experiments : Simulate soil/water systems to track degradation half-lives and metabolite accumulation via LC-MS/MS .
  • QSAR models : Predict bioaccumulation potential using octanol-water partition coefficients (logKow) and molecular weight .

Methodological Considerations Table

Parameter Techniques Key Challenges References
Synthetic purityHPLC-UV, preparative chromatographyCo-elution of sulfonylated byproducts
Degradation pathwaysLC-MS/MS, NMRLow-abundance metabolite detection
Bioactivity validationEnzyme kinetics, cell viability assaysOff-target effects in complex matrices
Environmental persistenceSoil adsorption studies, QSARVariability in real-world conditions

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